3-Methyl-N-(6-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide 3-Methyl-N-(6-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 941257-53-0
VCID: VC0513489
InChI: InChI=1S/C16H20N2O3S/c1-4-10-21-15-9-8-14(11-12(15)2)22(19,20)18-16-7-5-6-13(3)17-16/h5-9,11H,4,10H2,1-3H3,(H,17,18)
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4g/mol

3-Methyl-N-(6-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide

CAS No.: 941257-53-0

Main Products

VCID: VC0513489

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.4g/mol

3-Methyl-N-(6-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide - 941257-53-0

CAS No. 941257-53-0
Product Name 3-Methyl-N-(6-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide
Molecular Formula C16H20N2O3S
Molecular Weight 320.4g/mol
IUPAC Name 3-methyl-N-(6-methylpyridin-2-yl)-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C16H20N2O3S/c1-4-10-21-15-9-8-14(11-12(15)2)22(19,20)18-16-7-5-6-13(3)17-16/h5-9,11H,4,10H2,1-3H3,(H,17,18)
Standard InChIKey PXCRFYSCVMHCHD-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C
PubChem Compound 16644971
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator